2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde
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Overview
Description
2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of nicotinaldehyde, characterized by the presence of hydroxyl and methyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde typically involves the Friedlander cyclocondensation reaction. This method includes the reaction of 2-amino-4,6-dimethylnicotinaldehyde with cyanoacetamide derivatives in boiling ethanol, catalyzed by piperidine . The reaction conditions are crucial for the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid.
Reduction: Formation of 2-hydroxy-4,6-dimethyl-3-pyridinemethanol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-Hydroxy-4,6-dimethoxyacetophenone
- 2-Hydroxy-4,6-dimethylpyrimidine
- 2-Hydroxy-4-methoxybenzaldehyde
Comparison: 2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3-4H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMWTJSEYNCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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